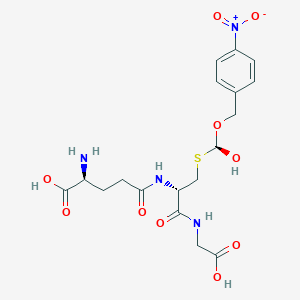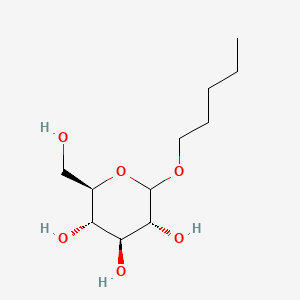
Pentyl D-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl D-glucoside is a chemical compound with the molecular formula C11H22O6. It is a colorless liquid widely used in cosmetics and personal care products as a surfactant and emulsifier due to its excellent solubility in water . This compound plays a crucial role in various applications such as skincare, haircare, and cleaning products.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentyl D-glucoside can be synthesized through transglycosylation using recombinant cyclodextrin glycosyltransferase from Bacillus circulans A11, with β-cyclodextrin as a glucosyl donor and 1-pentanol as an acceptor . The reaction typically involves thin-layer chromatography (TLC) and mass spectrometry (MS) analysis to identify the products, which include pentyl-α-D-glucopyranoside and pentyl-α-D-maltopyranoside .
Industrial Production Methods: In industrial settings, the production of this compound often involves enzymatic synthesis due to its efficiency and specificity. The use of enzymes such as cyclodextrin glycosyltransferase ensures high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Pentyl D-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of acids and aldehydes.
Reduction: This reaction can produce alcohols.
Substitution: This reaction can result in the formation of ethers and esters
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acid chlorides
Major Products: The major products formed from these reactions include acids, aldehydes, alcohols, ethers, and esters .
Scientific Research Applications
Pentyl D-glucoside has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pentyl D-glucoside involves its interaction with various molecular targets and pathways:
Emulsifying and Solubilizing: this compound interacts with hydrophobic and hydrophilic molecules, reducing surface tension and forming stable emulsions.
Antibacterial Activity: It exhibits antibacterial activity by disrupting the cell membranes of bacteria, leading to cell lysis.
Comparison with Similar Compounds
Pentyl D-glucoside can be compared with other similar compounds such as:
Phenyl beta-D-glucoside: This compound is used as a starting material for the synthesis of various glucoside derivatives with potential anti-HIV applications.
Isopentyl alpha-D-glucopyranoside: This compound has similar emulsifying and antibacterial properties but differs in its structural configuration.
Uniqueness: this compound is unique due to its high emulsifying activity and antibacterial properties, making it highly valuable in both scientific research and industrial applications .
Properties
CAS No. |
100231-63-8 |
|---|---|
Molecular Formula |
C11H22O6 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C11H22O6/c1-2-3-4-5-16-11-10(15)9(14)8(13)7(6-12)17-11/h7-15H,2-6H2,1H3/t7-,8-,9+,10-,11?/m1/s1 |
InChI Key |
RYIWDDCNJPSPRA-YBTJCZCISA-N |
Isomeric SMILES |
CCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CCCCCOC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


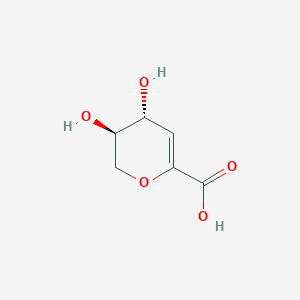
![N-[7-Keto-8-aminopelargonic acid]-[3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-YL-methane]](/img/structure/B10777637.png)

![5-bromo-N-[(2S)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide](/img/structure/B10777663.png)
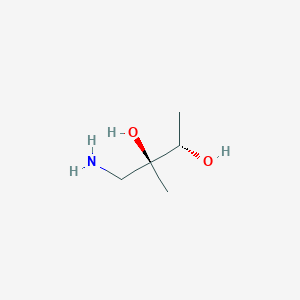

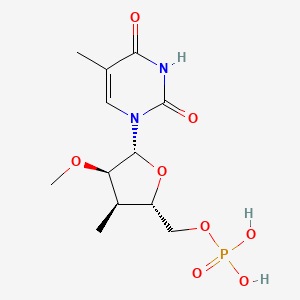
![3-(7-Benzyl-4,5-dihydroxy-1,1-dioxo-3,6-bis-phenoxymethyl-1L6-[1,2,7]thiadiazepan-2-ylmethyl)-N-methyl-benzamide](/img/structure/B10777678.png)
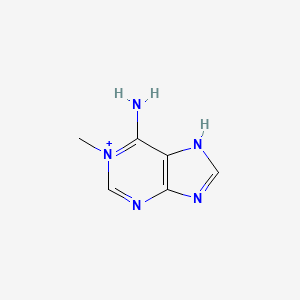
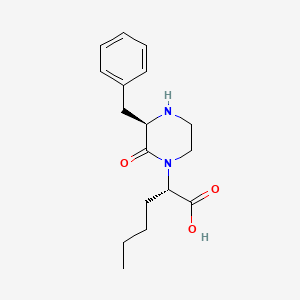
![2-{4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidin-5-YL)-ethyl]-benzoylamino}-4-(2H-tetrazol-5-YL)-butyric acid](/img/structure/B10777700.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(5-carbamoylpyridin-1-ium-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10777705.png)
